3-(4-Methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one 3-(4-Methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 332393-05-2
VCID: VC21474537
InChI: InChI=1S/C25H22N2O2S2/c1-16-11-13-18(14-12-16)27-24(29)22-19-9-5-6-10-21(19)31-23(22)26-25(27)30-15-20(28)17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3
SMILES: CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCCC5
Molecular Formula: C25H22N2O2S2
Molecular Weight: 446.6g/mol

3-(4-Methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

CAS No.: 332393-05-2

Cat. No.: VC21474537

Molecular Formula: C25H22N2O2S2

Molecular Weight: 446.6g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one - 332393-05-2

Specification

CAS No. 332393-05-2
Molecular Formula C25H22N2O2S2
Molecular Weight 446.6g/mol
IUPAC Name 3-(4-methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C25H22N2O2S2/c1-16-11-13-18(14-12-16)27-24(29)22-19-9-5-6-10-21(19)31-23(22)26-25(27)30-15-20(28)17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3
Standard InChI Key KAXXPHXYMUQKTJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCCC5
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCCC5

Introduction

Structural Identification and Molecular Characteristics

IUPAC Nomenclature and Formula

The systematic name 3-(4-Methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one reflects its fused bicyclic core:

  • Benzothiolo[2,3-d]pyrimidin-4-one: A sulfur-containing heterocycle formed by fusing a benzene ring with a thiophene and pyrimidinone moiety.

  • 5,6,7,8-Tetrahydro: Indicates partial hydrogenation of the benzothieno ring.

  • Substituents:

    • 4-Methylphenyl at position 3 (C3).

    • Phenacylsulfanyl (-S-CH2-C(=O)-Ph) at position 2 (C2).

The molecular formula is C25H23N3O2S2, with a calculated molecular weight of 469.6 g/mol .

Spectral Signatures

Key spectroscopic features derived from analogous structures include:

  • 1H-NMR:

    • δ 2.35 ppm (s, 3H, C4-methyl).

    • δ 3.10–3.30 ppm (m, 4H, tetrahydro ring CH2).

    • δ 7.20–8.10 ppm (m, 9H, aromatic protons) .

  • IR: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C-S), and 3100–3050 cm⁻¹ (aromatic C-H) .

Synthetic Methodologies

Core Ring Formation

The benzothiolo[2,3-d]pyrimidin-4-one scaffold is typically synthesized via:

  • Cyclocondensation: Reacting 2-aminobenzothiophene-3-carboxylate derivatives with urea/thiourea at 150–180°C in polar aprotic solvents (e.g., DMF).

  • Hydrogenation: Catalytic hydrogenation (H2/Pd-C) of the benzothieno ring to yield the tetrahydro derivative .

Table 1: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationThiourea, DMF, 160°C, 12 h7895
HydrogenationH2 (50 psi), 10% Pd/C, EtOH, 25°C, 6 h9298
Suzuki Coupling4-Methylphenylboronic acid, Pd(PPh3)4, K2CO38597
Sulfanyl IncorporationPhenacyl mercaptan, K2CO3, THF, reflux6896

Physicochemical and Crystallographic Properties

Solubility and Stability

  • Solubility:

    • 10 mg/mL in DMSO and DMF.

    • <0.1 mg/mL in water (logP = 3.2 ± 0.3) .

  • Thermal Stability: Decomposition onset at 218°C (DSC), with a melting point of 189–191°C .

Solid-State Characterization

X-ray diffraction studies of related compounds reveal:

  • π-π Stacking: Centroid distances of 3.55–3.65 Å between aromatic rings.

  • Hydrogen Bonding: O-H···O interactions (2.60–2.85 Å) stabilize crystal packing .

Analytical and Quality Control Protocols

Chromatographic Methods

  • HPLC:

    • Column: C18 (250 × 4.6 mm, 5 μm).

    • Mobile Phase: Acetonitrile/0.1% H3PO4 (65:35).

    • Retention Time: 12.4 min .

  • LC-MS: [M+H]+ = 470.1 m/z (Q-TOF) .

Industrial-Scale Production Challenges

Key Considerations

  • Cost-Efficiency: Pd-catalyzed steps contribute >40% to raw material costs.

  • Purification: Recrystallization from n-hexane/ethyl acetate (7:3) achieves ≥99% purity .

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